2-甲基-4-(2-噻吩基)-1,3-噻唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

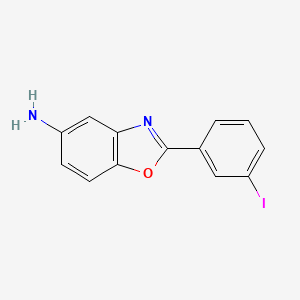

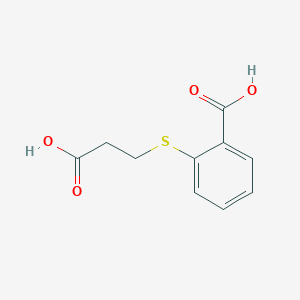

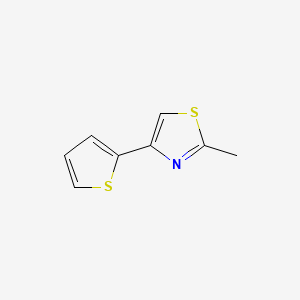

2-Methyl-4-(2-thienyl)-1,3-thiazole is a compound that belongs to the class of thiazoles, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. Although the provided papers do not directly discuss 2-Methyl-4-(2-thienyl)-1,3-thiazole, they do provide insights into the chemical behavior and applications of structurally related thiazole derivatives. These compounds have been studied for their potential antitumor, antifilarial, and corrosion inhibition properties, as well as their electronic structure and spectral features .

Synthesis Analysis

The synthesis of thiazole derivatives often involves chemical transformations starting from various thiazole precursors. For example, methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate was prepared from 2-amino-4-(chloromethyl)thiazole, demonstrating the versatility of thiazole chemistry in generating compounds with potential biological activity . The synthesis of these compounds is crucial for their evaluation in various biological assays and for the development of new materials with desired properties.

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which can be substituted at various positions to alter the compound's properties. X-ray diffraction methods, along with density functional theory (DFT) calculations, are commonly used to determine and optimize the molecular geometry of these compounds . The electronic structure and spectral features are also studied using various spectroscopic techniques and theoretical calculations .

Chemical Reactions Analysis

Thiazole derivatives participate in a range of chemical reactions, which can be utilized to further modify the compound or to understand its reactivity. For instance, the inhibitory action of thiadiazole derivatives on steel corrosion suggests that these compounds can interact with metal surfaces, possibly through the formation of a chemisorbed film . Such interactions are important for the development of corrosion inhibitors and other applications where surface chemistry plays a crucial role.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as their corrosion inhibition efficiency, thermal stability, and electronic properties, are of significant interest. Electrochemical studies provide insights into the corrosion inhibition mechanisms and the efficiency of these compounds in protecting metals . Spectroscopic methods, along with thermal analysis and DFT calculations, are employed to characterize the compounds and to understand their stability and reactivity . These properties are essential for the practical application of thiazole derivatives in various fields, including materials science and pharmaceuticals.

科学研究应用

腐蚀抑制

已经研究了2-甲基-4-(2-噻吩基)-1,3-噻唑衍生物在腐蚀抑制中的应用。例如,2-氨基-4-甲基噻唑(2A4MT)已经证明在酸性溶液中对轻钢具有腐蚀抑制剂的有效性。这种效果归因于其在钢表面的强吸附作为屏障膜,这一点通过各种电化学和量子计算参数得到证实(Yüce等,2014)。

抗原虫活性

噻唑化合物,包括2-甲基-4-(2-噻吩基)-1,3-噻唑的衍生物,在抗原虫疗法中显示出潜在的活性。值得注意的是,某些噻唑衍生物在动物模型中对克氏锥虫和罗德西亚锥虫表现出中等活性,这表明它们在治疗原虫感染方面具有治疗潜力(Verge & Roffey, 1975)。

HIV-1逆转录酶抑制

对异喹啉噻唑杂合物的研究,包括2-甲基-4-(2-噻吩基)-1,3-噻唑的衍生物,揭示了它们在抑制HIV-1逆转录酶相关功能方面的有效性。这些化合物,特别是具有特定取代基的化合物,显示出对DNA聚合酶和核糖核酸酶H的有希望的活性,使它们成为HIV-1治疗的潜在候选药物(Meleddu et al., 2016)。

心脏保护活性

已经合成并评估了与2-甲基-4-(2-噻吩基)-1,3-噻唑相关的某些2-芳基亚胺-1,3-噻唑衍生物的心脏保护效应。这些化合物在体外显示出中等到高的心脏保护效果,表明它们作为心血管疾病的治疗药物的潜力(Drapak et al., 2019)。

抗菌特性

已经探索了包括2-甲基-4-(2-噻吩基)-1,3-噻唑结构在内的噻唑衍生物的抗菌特性。其中一些化合物显示出显著的抗真菌和抗细菌活性,分子对接研究表明它们作为特定酶的抑制剂在抗菌作用中具有潜力(Sarojini et al., 2010)。

安全和危害

The safety and hazards associated with “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not specified in the sources I have access to. However, similar compounds can pose various hazards, including acute toxicity via dermal, inhalation, and oral routes1011.

未来方向

While specific future directions for “2-Methyl-4-(2-thienyl)-1,3-thiazole” are not mentioned in the sources I have access to, research into similar compounds is ongoing. For instance, quinazolinone and quinazoline derivatives are being investigated for their potential therapeutic applications12.

Please note that this analysis is based on the limited information available to me and may not be fully comprehensive or accurate. For a more detailed and accurate analysis, please consult a professional chemist or a relevant scientific literature database.

属性

IUPAC Name |

2-methyl-4-thiophen-2-yl-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS2/c1-6-9-7(5-11-6)8-3-2-4-10-8/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILMKDNBZMYHDJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352813 |

Source

|

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-4-(2-thienyl)-1,3-thiazole | |

CAS RN |

21036-67-9 |

Source

|

| Record name | 2-methyl-4-(2-thienyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)